

Synthesis Protocol for N-(2-Hydroxyethyl)-N-methylthiourea: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)-*N*-methylthiourea

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Abstract

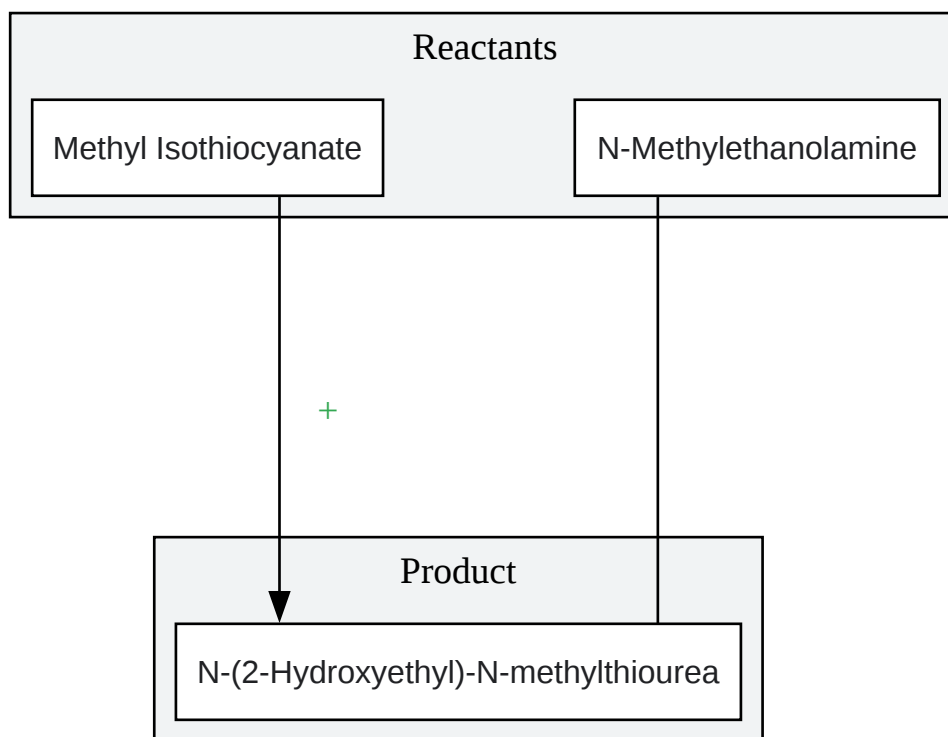
This application note provides a detailed protocol for the synthesis of **N-(2-Hydroxyethyl)-N-methylthiourea**, a substituted thiourea derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of an isothiocyanate with a primary amine. This document outlines the required materials, a step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction

Thiourea and its derivatives are a class of organic compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the thiocarbonyl group and the ability to form various hydrogen bonds are key to their biological function. **N-(2-Hydroxyethyl)-N-methylthiourea** is a functionalized thiourea that incorporates a hydrophilic hydroxyethyl group, which can modulate its solubility and pharmacokinetic properties. This document provides a straightforward and reproducible protocol for its synthesis, enabling further investigation into its potential as a bioactive molecule.

Reaction Scheme

The synthesis of **N-(2-Hydroxyethyl)-N-methylthiourea** is achieved through the nucleophilic addition of N-methylethanolamine to methyl isothiocyanate.



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Caption: Reaction scheme for the synthesis of **N-(2-Hydroxyethyl)-N-methylthiourea**.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted thioureas.

Materials and Reagents:

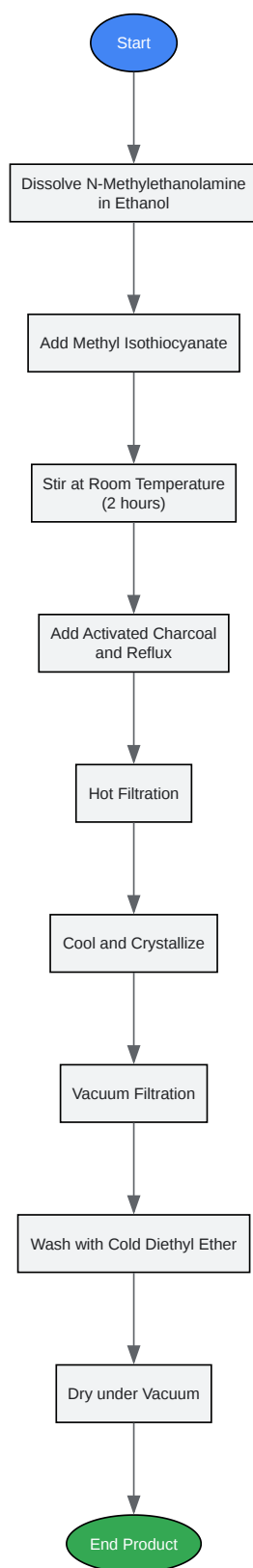
Reagent/Material	Grade	Supplier
Methyl Isothiocyanate	97%	Sigma-Aldrich
N-Methylethanolamine	99%	Sigma-Aldrich
Ethanol, Anhydrous	Reagent Grade	Fisher Scientific
Diethyl Ether, Anhydrous	Reagent Grade	Fisher Scientific
Activated Charcoal	Laboratory Grade	---
Round-bottom flask (100 mL)	---	---
Magnetic stirrer and stir bar	---	---
Reflux condenser	---	---
Ice bath	---	---
Büchner funnel and flask	---	---
Rotary evaporator	---	---

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylethanolamine (7.51 g, 0.1 mol) in 30 mL of anhydrous ethanol.
- **Addition of Isothiocyanate:** While stirring the solution at room temperature, add methyl isothiocyanate (7.31 g, 0.1 mol) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.
- **Reaction:** After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Decolorization:** Add a small amount of activated charcoal to the solution and gently heat the mixture to reflux for 15 minutes to decolorize.
- **Filtration:** Filter the hot solution through a fluted filter paper to remove the activated charcoal.

- Crystallization: Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the product.
- Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.
- Drying: Dry the product in a desiccator under vacuum to a constant weight.

Workflow Diagram:



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Caption: Experimental workflow for the synthesis of **N-(2-Hydroxyethyl)-N-methylthiourea**.

Data Presentation

Physicochemical and Spectroscopic Data:

Property	Value (Expected/Reference)
Molecular Formula	C ₄ H ₁₀ N ₂ OS
Molecular Weight	134.20 g/mol
Appearance	White to off-white crystalline solid
Melting Point	Not reported, expected to be in the range of analogous thioureas
¹ H NMR (DMSO-d ₆)	Expected shifts (ppm): ~7.6 (br s, 1H, NH), ~7.4 (br s, 1H, NH), ~4.8 (t, 1H, OH), ~3.5 (q, 2H, CH ₂ -O), ~3.1 (t, 2H, CH ₂ -N), ~2.8 (d, 3H, N-CH ₃)
¹³ C NMR (DMSO-d ₆)	Expected shifts (ppm): ~183 (C=S), ~60 (CH ₂ -O), ~50 (CH ₂ -N), ~31 (N-CH ₃)
IR (KBr, cm ⁻¹)	Expected peaks: 3300-3400 (N-H, O-H stretch), 2850-2950 (C-H stretch), ~1550 (C=S stretch)
Mass Spectrometry	Expected m/z: 135.05 [M+H] ⁺

Note: Specific experimental data for **N-(2-Hydroxyethyl)-N-methylthiourea** is not widely available in the literature. The provided NMR and IR data are estimations based on the analysis of similar structures, such as 1-allyl-3-(2-hydroxyethyl)-2-thiourea.

Safety Precautions

- Methyl isothiocyanate is toxic and a lachrymator. Handle it in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and vapors.

- Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of **N-(2-Hydroxyethyl)-N-methylthiourea**. The described protocol is based on established chemical principles and can be readily implemented in a standard laboratory setting. The characterization data, although based on estimations from analogous compounds, provides a useful reference for researchers to confirm the identity and purity of the synthesized product. This protocol should facilitate further research into the biological activities and potential applications of this and related thiourea derivatives.

- To cite this document: BenchChem. [Synthesis Protocol for N-(2-Hydroxyethyl)-N-methylthiourea: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160530#synthesis-protocol-for-n-2-hydroxyethyl-n-methylthiourea\]](https://www.benchchem.com/product/b160530#synthesis-protocol-for-n-2-hydroxyethyl-n-methylthiourea)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

